4-(Dihexylamino)benzoic acid 4-(Dihexylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 134690-32-7
VCID: VC21217670
InChI: InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22)
SMILES: CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C19H31NO2
Molecular Weight: 305.5 g/mol

4-(Dihexylamino)benzoic acid

CAS No.: 134690-32-7

Cat. No.: VC21217670

Molecular Formula: C19H31NO2

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Dihexylamino)benzoic acid - 134690-32-7

Specification

CAS No. 134690-32-7
Molecular Formula C19H31NO2
Molecular Weight 305.5 g/mol
IUPAC Name 4-(dihexylamino)benzoic acid
Standard InChI InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22)
Standard InChI Key HFSILWPEYUZTCM-UHFFFAOYSA-N
SMILES CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Identification

4-(Dihexylamino)benzoic acid is characterized by a benzoic acid core with two hexyl chains attached to a nitrogen atom at the para position. This structural arrangement creates a molecule with both lipophilic character (from the hexyl chains) and hydrophilic properties (from the carboxylic acid group).

Identification Parameters

The compound is identified through several chemical identifiers and structural representations:

ParameterValue
PubChem CID2775096
Molecular FormulaC19H31NO2
Registry Number134690-32-7
IUPAC NameN,N-dihexyl-4-aminobenzoic acid
Molecular Weight305.5 g/mol
Creation Date in Database2005-07-19
Last Modified2025-03-08

The molecular structure features a benzoic acid scaffold with a nitrogen at the para position bonded to two hexyl chains, creating a tertiary amine functionality .

Structural Nomenclature

The compound is recognized by several synonyms in chemical databases:

  • 4-(dihexylamino)benzoic acid

  • Benzoic acid, 4-(dihexylamino)-

  • N,N-dihexyl-4-aminobenzoic acid

  • N(hexyl2)4Abz-OH (in HELM notation)

Physical and Chemical Properties

Due to its unique molecular arrangement, 4-(Dihexylamino)benzoic acid demonstrates distinctive physicochemical properties that influence its behavior in various environments.

Physical Properties

While specific experimental data for this compound is limited in the available sources, its properties can be inferred from its structure:

  • The presence of two long hexyl chains likely contributes to increased lipophilicity

  • The carboxylic acid group provides hydrogen bonding capability and acidic properties

  • The tertiary amine introduces basic characteristics to the molecule

Electronic Properties

The electronic structure of 4-(Dihexylamino)benzoic acid features an electron-donating amino group at the para position relative to an electron-withdrawing carboxylic acid group. This creates a push-pull electronic system across the aromatic ring, which may influence its optical and electronic properties .

Structural Relationships

4-(Dihexylamino)benzoic acid belongs to a broader class of para-substituted benzoic acids containing amine groups attached to the benzene ring.

Comparison with Related Compounds

A related compound with similar structure but shorter alkyl chains is 4-(Dimethylamino)benzoic acid. The key differences between these compounds include:

Property4-(Dihexylamino)benzoic acid4-(Dimethylamino)benzoic acid
Molecular FormulaC19H31NO2C9H11NO2
Molecular Weight305.5 g/mol165.19 g/mol
LipophilicityHigher (longer alkyl chains)Lower (shorter alkyl chains)
CAS Number134690-32-7619-84-1

The structural differences between these compounds would likely result in distinct physicochemical properties and applications .

Chemical Reactivity

The reactivity of 4-(Dihexylamino)benzoic acid is governed by its functional groups and electronic distribution.

Carboxylic Acid Reactivity

As a benzoic acid derivative, the compound can participate in typical carboxylic acid reactions:

  • Esterification with alcohols

  • Amide formation with amines

  • Salt formation with bases

  • Reduction to primary alcohols

Amine Functionality

The tertiary amine group at the para position can:

  • Act as a weak base

  • Undergo alkylation or acylation under specific conditions

  • Influence the electron density of the aromatic ring

Comparative Analysis

The structural difference between 4-(Dihexylamino)benzoic acid and its dimethyl analog may confer distinct properties and behaviors.

Solubility Considerations

The presence of two hexyl chains likely decreases water solubility while increasing solubility in organic solvents compared to shorter-chain analogs. This amphiphilic character could make it useful in interfacial applications.

Electronic Effects

The donating ability of the nitrogen with hexyl substituents may differ from that with methyl groups, potentially affecting:

  • UV-visible absorption characteristics

  • Fluorescence properties

  • Electronic behavior in donor-acceptor systems

Research Context

While specific research on 4-(Dihexylamino)benzoic acid is limited in the provided sources, research on structurally related compounds provides context for understanding its potential properties and applications.

Related Research

Studies on para-substituted aminobenzoic acids have shown their utility in various applications:

  • As chromophores in spectroscopic studies

  • As components in donor-π-acceptor systems for electronic applications

  • In chemical derivatization strategies for analytical chemistry

Research on 4-(Dimethylamino)benzoic acid has demonstrated its use in fabricating donor-π-acceptor derivatives for dye-sensitized solar cells, suggesting similar potential for the dihexyl analog .

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